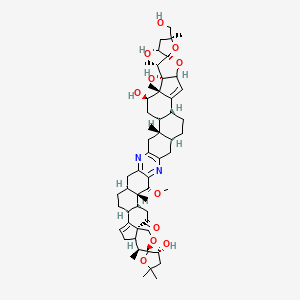

Cephalostatin 19

Description

Structure

2D Structure

Properties

Molecular Formula |

C55H76N2O11 |

|---|---|

Molecular Weight |

941.2 g/mol |

InChI |

InChI=1S/C55H76N2O11/c1-26-32-14-15-33-30-13-11-29-17-38-45(46(64-9)50(29,7)35(30)19-41(60)52(32,33)25-65-54(26)42(61)22-47(3,4)67-54)57-37-16-28-10-12-31-34(49(28,6)21-39(37)56-38)18-40(59)51(8)36(31)20-44-53(51,63)27(2)55(66-44)43(62)23-48(5,24-58)68-55/h15,20,26-32,34-35,40,42-44,46,58-59,61-63H,10-14,16-19,21-25H2,1-9H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,40+,42+,43+,44-,46-,48-,49-,50-,51+,52+,53+,54+,55-/m0/s1 |

InChI Key |

HJTADJIVGZRTHF-FVNBPLPQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC=C3[C@]2(CO[C@]14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5([C@H](C7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H]([C@@]2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)OC)C |

Canonical SMILES |

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(C(C7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)OC)C |

Synonyms |

cephalostatin 19 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Cephalostatin 19 and Analogues

Retrosynthetic Analysis of Cephalostatin 19

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com This approach involves identifying strategic bond disconnections and functional group interconversions. deanfrancispress.com

The central and most logical disconnection in the retrosynthesis of this compound and its congeners is the cleavage of the unsymmetrical pyrazine (B50134) ring. mdpi.comcaltech.edu This disconnection simplifies the complex trisdecacyclic structure into two distinct steroidal fragments, often referred to as the "eastern" and "western" hemispheres. mdpi.com This convergent strategy allows for the parallel synthesis of the two fragments, which can then be coupled in a late-stage reaction to form the pyrazine core. mdpi.comnih.gov

The general retrosynthetic scheme can be visualized as follows:

Disconnection 1: Pyrazine Ring Formation. The pyrazine ring is retrosynthetically disconnected to yield two α-aminoketone synthons, one for each steroidal hemisphere. mdpi.com This is the reverse of the key fragment coupling reaction.

Disconnection 2: Spiroketal Formation. Each steroidal hemisphere contains a spiroketal moiety. A key disconnection involves the spiroketal, which can be traced back to a corresponding alkyne precursor, setting the stage for a gold-catalyzed cycloisomerization to form the spiroketal. mdpi.com

Disconnection 3: Side Chain Installation. The complex side chains of each steroidal fragment are further disconnected to simpler precursors. For instance, the "eastern half" synthesis might involve a remote C-H oxidation and the installation of an alkyne side chain via a Sonogashira coupling. mdpi.com

This strategic fragment design allows for a more manageable and convergent approach to this highly complex natural product. mdpi.comnih.gov

The late-stage formation of the unsymmetrical pyrazine ring by coupling two different, highly functionalized steroidal fragments is a significant hurdle in the total synthesis of cephalostatins. mdpi.comnih.gov The primary challenge lies in controlling the chemoselectivity of the condensation reaction. When two different α-amino ketone precursors are reacted, a statistical mixture of three products is often formed: two symmetrical homodimers (western-western and eastern-eastern) and the desired unsymmetrical heterodimer (western-eastern). nih.gov

To overcome this, methods for directed unsymmetrical coupling have been developed. One successful strategy involves a tin-catalyzed heterodimerization. mdpi.com This method proceeds through an initial imine formation, followed by the loss of molecular nitrogen from an azide (B81097) intermediate and subsequent cyclization and aromatization to furnish the desired pyrazine. mdpi.com Another approach reported by the Purdue group involved treating a 1:1 mixture of the northern and southern hemisphere fragments with ethanolic NaHTe in the presence of SiO₂ and O₂ to produce the α-aminoketones in situ, leading to the formation of the desired unsymmetrical pyrazine along with the symmetrical byproducts. nih.gov

Identification of Key Disconnections and Strategic Fragment Design

Total Synthesis Approaches to this compound

The immense challenge posed by the structure of cephalostatins has led to the development of multiple generations of total synthesis strategies, each aiming to improve efficiency and yield.

The initial total syntheses of cephalostatins were characterized by long, linear sequences. For example, the first total synthesis of Cephalostatin 1, accomplished by the Fuchs group, was a landmark achievement, albeit a lengthy one at approximately 65 steps. nih.gov These early routes, often termed "cut and paste" approaches, involved significant skeletal rearrangements of a steroid starting material, such as hecogenin (B1673031) acetate (B1210297). nih.gov A major drawback was the need to excise portions of the starting material's carbon skeleton and then reintroduce the same atoms in a different functionalized form. nih.gov

These first-generation syntheses, while demonstrating the feasibility of constructing such complex molecules, were inefficient and provided only small quantities of the final product, which hampered further biological studies. nih.govpurdue.edu The synthesis of each steroidal subunit could require around 35 linear steps. nih.gov

Table 1: Representative Steps in a First-Generation Synthesis

| Stage | Key Transformation | Starting Material/Intermediate | Significance |

|---|---|---|---|

| Fragment Synthesis | Excision of the F-ring and subsequent reintroduction of functionalized carbons. | Hecogenin Acetate | "Cut and Paste" strategy, lengthy and low-yielding. nih.gov |

| Spiroketal Formation | Electrophilic bromonium directed oxy-cyclization followed by radical debromination. | 17-deoxy-23-hydroxy compounds | Overcame the C20 epimer problem to yield the natural C20α-methyl product. purdue.edu |

| Pyrazine Formation | Unsymmetrical pyrazine coupling. | Steroidal α-azido ketone and another steroidal fragment. | Formation of the central heterocyclic core. caltech.edu |

| Final Steps | Global deprotection. | Protected Cephalostatin | Unveiling of the final natural product. mdpi.com |

The limitations of the initial synthetic routes spurred the development of more efficient second-generation strategies. A key goal was to devise a more atom-economical approach that would retain more of the carbon skeleton of the starting material.

A notable second-generation strategy is the "Red-Ox" (reduction-oxidation) approach. nih.govnih.gov This strategy, also starting from hecogenin acetate, employs a series of oxidation and reduction reactions as key transformations to construct the northern and southern hemispheres of cephalostatin. nih.gov Key steps in this approach include a Cr(VI)-catalyzed E-ring opening, C17 hydroxylation, and a base-triggered cyclization cascade. nih.gov This refined strategy significantly improved the efficiency of the synthesis of key intermediates. acs.org

Convergent synthesis, where complex fragments are synthesized separately and then joined, is a hallmark of modern synthetic strategies for cephalostatins. mdpi.comnih.gov Shair and colleagues reported a convergent enantioselective synthesis of Cephalostatin 1 that hinged on the late-stage heterodimerization of "western" and "eastern" fragments. mdpi.com

The "western half" was synthesized in 29 steps from the readily available plant steroid hecogenin acetate. mdpi.com

The "eastern half" was prepared in 16 steps from trans-androsterone, featuring a remote C-H oxidation. mdpi.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Feature | Approximate Step Count (per fragment/total) | Starting Material(s) | Reference |

|---|---|---|---|---|

| First-Generation | Linear, "Cut and Paste" | ~35 (per fragment), ~65 (total) | Hecogenin Acetate | nih.govnih.gov |

| Second-Generation "Red-Ox" | Retains more of the starting material's carbon skeleton. | 11 operations for a key northern unit intermediate. | Hecogenin Acetate | nih.gov |

| Convergent (Shair) | Late-stage coupling of independently synthesized fragments. | 29 (western), 16 (eastern) | Hecogenin Acetate, trans-Androsterone | mdpi.com |

| Convergent (Fuchs) | Coupling of C3-keto-azide with another steroidal unit. | 13 steps for a key northern hemisphere. | Hecogenin Acetate | nih.govcapes.gov.br |

Second-Generation and Subsequent Total Synthesis Refinements

Linear Synthesis Strategies

Early approaches to the synthesis of cephalostatin hemispheres were notably linear. nih.govpurdue.edu A first-generation synthesis, for instance, involved approximately 35 linear steps for each of the two steroidal subunits, a strategy that was ultimately inefficient for producing significant quantities of the target molecule. nih.gov This classical approach was often characterized by a "cut and paste" methodology, where parts of the starting material's carbon skeleton, such as the entire F-ring, were excised and then reassembled. nih.gov

In an effort to improve efficiency and atom economy, a "Red-Ox" strategy was developed. purdue.edu This approach was conceived to be a more efficient, albeit still fundamentally linear, synthesis. purdue.edu The core principle of the "Red-Ox" strategy is to maintain the original 27-carbon framework of the starting material, hecogenin acetate, with the desired product differing only in its oxidation state and atomic connectivity. purdue.edu This strategy necessitates a series of reduction, oxidation, and rearrangement reactions to achieve the target structure. For the North 1 subunit of cephalostatin, this involves reduction at C12, oxidations at C14, C15, C17, C23, and C25, and a rearrangement of the 5/6 E/F-ring spiroketal to the kinetic 5/5 spiroketal. purdue.edu

Stereochemical Control and Asymmetric Synthesis in Cephalostatin Construction

A paramount challenge in the construction of cephalostatins is the precise control of stereochemistry. The biological activity of these natural products is strongly correlated with their specific stereochemical configuration, particularly that of the spiroketal moieties. d-nb.infobeilstein-journals.orgnih.govbeilstein-journals.org In many cases, the biologically active isomers are thermodynamically disfavored, necessitating kinetically controlled reaction conditions. d-nb.infonih.govbeilstein-journals.org The synthesis must therefore address multiple stereocenters within the steroidal backbone and the complex spiroketal systems.

The use of chiral auxiliaries—stereogenic groups temporarily incorporated to direct the stereochemical outcome of a reaction—has been explored in the synthesis of cephalostatin fragments. harvard.eduwikipedia.org However, this approach has met with challenges. For example, in attempts to set the C23 stereocenter, chiral auxiliary-based acetate equivalents were found to yield predominantly the undesired 23-(S) stereoisomer. harvard.edu While chiral auxiliaries like oxazolidinones or camphorsultam are powerful tools in asymmetric synthesis for controlling alkylation or aldol (B89426) reactions, their successful application in the complex cephalostatin framework requires overcoming inherent substrate biases. harvard.eduwikipedia.org

Asymmetric catalysis offers a more elegant and atom-economical approach to installing chirality. nih.gov Key transformations in cephalostatin synthesis have successfully employed catalytic asymmetric methods. A notable example is the catalytic, double stereoselective dihydroxylation of a terminal olefin precursor to the North hemisphere. nih.gov This reaction, using reagents like osmium tetroxide with a chiral ligand, established the C23 and C24 diol stereochemistry, albeit with moderate selectivity, affording a 5.9:1 mixture of the desired diol and its diastereomer. nih.gov

Another key application of asymmetric catalysis was demonstrated in the Shair synthesis, which utilized a gold(I)-catalyzed 5-endo-dig cyclization to construct a key intermediate for the eastern hemisphere. harvard.edu Such catalytic methods are crucial for creating complex chiral structures efficiently. nih.govccnu.edu.cn

Table 1: Example of Asymmetric Catalysis in Cephalostatin Synthesis

| Reaction | Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio | Reference |

| Dihydroxylation | Catalytic OsO₄, Chiral Ligand | Terminal Olefin (134) | Diols (135) | 5.9:1 | nih.gov |

The stereochemistry of the spiroketal units is a defining feature of the cephalostatins and a formidable synthetic hurdle. The two hemispheres of Cephalostatin 1 present different challenges. The C22 spiroketal of the western half exists in a thermodynamically favorable configuration and its stereochemistry can be established through acid-catalyzed equilibration. harvard.edu

In stark contrast, the E and F rings of the eastern half form a 5,5-spiroketal that is thermodynamically unfavorable. harvard.edu Its synthesis requires strict kinetic control. harvard.edu The natural C22-(S) configuration benefits from only a single anomeric effect, whereas the unnatural C22-(R) epimer can gain additional stabilization from a second anomeric effect, making it the thermodynamic product. harvard.edu

Several strategies have been developed to control the formation of these crucial structures.

Reagent-Mediated Cyclization: N-Bromosuccinimide (NBS)-mediated spirocyclization has been used to form a C20-brominated 5/5 spiroketal, which helps to direct the stereochemical outcome. nih.gov

Kinetic Spiroketalization: The Shair synthesis achieved the desired thermodynamically unstable eastern half spiroketal through a kinetically controlled cyclopropane (B1198618) ring-opening reaction. harvard.edu

Chelation Control: In related systems, zinc salts have been employed to control spiroketal stereochemistry. Chelation between the zinc cation, a pendant hydroxyl group, and a spiroketal oxygen can override standard steric biases to favor the formation of otherwise difficult-to-access isomers. d-nb.infonih.govbeilstein-journals.org

Substituent Effects: The stereochemical course of spiroketalization is highly influenced by the nature of substituents on the side chain. purdue.edu For instance, the presence of a nucleophilic C23-(R) substituent can favor the formation of the desired kinetic 5/5 spiroketal. purdue.edu

The stability of these spiroketals can be assessed by acid-catalyzed rearrangement. Studies on model systems have shown that the kinetic (22S) isomers, which match the natural product's stereochemistry, can be isomerized under acidic conditions to the more stable thermodynamic (22R) isomers. csic.es

Asymmetric Catalysis in Key Transformations (e.g., Stereoselective Dihydroxylation)

Synthesis of Key Intermediates and Advanced Precursors to this compound

Given the complexity of the final molecule, the synthesis of cephalostatins is typically approached in a convergent manner, involving the separate preparation of the northern and southern steroidal hemispheres, which are later coupled to form the central pyrazine ring. nih.govcapes.gov.br The synthesis of these advanced precursors is a major undertaking in itself.

Hecogenin acetate, an inexpensive and abundant steroidal sapogenin derived from plants, has been a cornerstone starting material for many synthetic campaigns toward cephalostatins. nih.govpurdue.eduharvard.edu Its structure already contains much of the required carbon framework and key oxygenation, particularly at C12. harvard.edu

Several innovative routes have been developed to transform hecogenin acetate into versatile intermediates:

Photochemical Cleavage: A key step in several syntheses is the photochemical cleavage of the C12-keto group in a hecogenin derivative. This generates an aldehyde that can undergo a subsequent Prins reaction to install the crucial Δ¹⁴ olefin moiety found in the southern hemisphere of Cephalostatin 1. nih.govcapes.gov.br

"Red-Ox" Strategy: As previously mentioned, this strategy aims to convert hecogenin acetate into the North 1 subunit by a sequence of reductions and oxidations while preserving the 27-carbon skeleton. purdue.edu

Degradation and Functionalization: A common initial step involves the transformation of hecogenin acetate into a terminal olefin or an enone. nih.gov For example, conversion to an enone via a modified Dauben protocol provides a versatile intermediate for further manipulations, including stereospecific reductions and functionalization of the C18 methyl group. nih.gov

Remote C-H Oxidation: Diverging from the hecogenin-based approach, the Shair synthesis of the eastern hemisphere began with transandrosterone. harvard.edu A key innovation in this route was a remote C-H oxidation to introduce the necessary hydroxyl group at the C12 position, followed by a Sonogashira cross-coupling with an alkyne that contained most of the atoms for the E and F rings. harvard.edu This strategy showcases a more convergent and flexible approach to constructing the core steroidal scaffold.

Functionalization Strategies for Complex Precursors (e.g., C-H Oxidation)

A significant hurdle in steroid synthesis is the selective functionalization of unactivated C-H bonds. Modern synthetic chemistry has increasingly relied on C-H oxidation reactions to install functionality at late stages, dramatically improving synthetic efficiency. rsc.org

In the context of cephalostatin synthesis, remote C-H oxidation has been pivotal. The Shair synthesis of Cephalostatin 1, for instance, employed a copper-mediated C-H oxidation protocol developed by Schönecker to hydroxylate the unactivated C12 position of a steroid precursor. harvard.edunih.gov This reaction involves forming an imine with 2-(aminomethyl)pyridine, which directs a copper catalyst to the C12 position for hydroxylation. harvard.edu While powerful, initial versions of this protocol suffered from limitations such as long reaction times and a theoretical maximum yield of 50%. nih.gov Subsequent research has focused on optimizing this method by developing new imine directing groups and alternative reducing agents, leading to a more scalable, rapid, and high-yielding process. nih.gov

Another notable C-H oxidation strategy involves the selective functionalization of the C18 methyl group. Shair's synthesis utilized a unique, directed ene reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to selectively functionalize the C18 methyl group of an aldehyde intermediate, a transformation not achievable with conventional methods. organic-chemistry.orgharvard.edu These catalyst-controlled C-H functionalization strategies are essential for accessing the specific oxidation patterns required for the cephalostatin framework and are directly applicable to the synthesis of complex analogues like this compound. researchgate.net

| Method | Reagents | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Schönecker Oxidation | Imine directing group (e.g., from 2-(aminomethyl)pyridine), Cu(OTf)₂, benzoin, O₂ | C12 | Enables hydroxylation of an unactivated C-H bond; crucial for installing the C12-keto or hydroxyl group. | harvard.edunih.gov |

| PTAD-Ene Reaction | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | C18 | Achieves selective functionalization of the C18 methyl group, directed by a proximal C12 aldehyde. | organic-chemistry.orgharvard.edu |

| Remote Radical-Promoted Oxidation | Iminyl radicals generated from oximes | Distal C-H bonds | Visible-light-mediated protocols for remote fluorination, chlorination, and azidation of complex scaffolds. | researchgate.net |

Green Chemistry Approaches in Cephalostatin Analog Synthesis

The principles of green chemistry, emphasizing atom economy and the use of environmentally benign methods, have been increasingly applied to the synthesis of cephalostatin analogues. nih.goveurekaselect.com A primary focus has been the development of green desymmetrization approaches starting from symmetrical bis-steroidal pyrazines (BSPs). researchgate.netbenthamdirect.comscite.ai These BSPs can be synthesized on a gram scale via the symmetrical coupling of two identical steroidal units, often derived from commercially available hecogenine acetate. eurekaselect.comresearchgate.net

Desymmetrization Strategies for Bis-Steroidal Pyrazines

Desymmetrization is the cornerstone of modern green synthetic routes to cephalostatin analogues. nih.goveurekaselect.com Starting with a symmetrical BSP, chemists can perform selective transformations on one of the two identical steroidal units. This strategy hinges on the ability to chemically differentiate between the two halves of the molecule. researchgate.net

Controlling groups are often introduced to direct subsequent reactions to one side of the pyrazine. For example, the introduction of a C-11 methoxy (B1213986) group can act as a remote controlling group to direct transformations on other parts of the steroid nucleus. nih.govbenthamdirect.com The ultimate goal is the stepwise modification of the BSP through chemoselective reactions to build the complex functionality of the target natural product. nih.goveurekaselect.com This approach has been successful in producing prodrugs with comparable activity to natural cephalostatins on a gram scale. eurekaselect.com

Chemo- and Regioselective Transformations (e.g., Spiroketal Opening, Δ14,15 Functionalization)

Once a symmetrical precursor is established, the synthesis relies on a series of highly selective transformations to build the required complexity. Key strategic areas for these modifications are the F-ring spiroketal, the D-ring Δ14,15 double bond, and the C-ring. nih.goveurekaselect.com

Spiroketal Opening: The spiroketal moiety (F-ring) is a critical feature of cephalostatins. Chemoselective reductive opening of the spiroketal provides a key entry point for further functionalization. researchgate.netresearchgate.net Various borane (B79455) complexes, such as catechol-borane, have been used to achieve highly chemoselective opening of the spiroketal on one side of a nonsymmetrical diol precursor. researchgate.net Other methods for spiroketal opening and modification have also been explored, including a novel reduction-oxidation pathway. researchgate.net

Δ14,15 Functionalization: The Δ14,15 double bond in the D-ring is another key site for modification. Researchers have developed chemo- and regioselective methods for epoxidation, dihydroxylation, chlorination/dechlorination, and hydroboration of this double bond. nih.govresearchgate.netacs.org For example, a novel epoxidation method using grounded lithium metal in THF has been reported to be highly chemo- and regioselective, avoiding the common problem of N-oxide formation on the pyrazine ring. researchgate.net

These selective transformations are crucial for differentiating the two steroidal halves and installing the correct oxidation pattern and stereochemistry found in the natural cephalostatins. nih.govresearchgate.net

| Transformation | Reagents/Method | Target Site | Key Outcome | Reference |

|---|---|---|---|---|

| Spiroketal Opening | Catechol-borane complex | F-ring | Highly chemoselective reductive opening of the spiroketal moiety. | researchgate.net |

| Δ14,15 Epoxidation | Grounded Lithium metal in dry THF | D-ring | Chemo- and regioselective epoxidation that avoids N-oxide formation. | researchgate.netresearchgate.net |

| Δ14,15 Dihydroxylation | RuCl₃/NaIO₄ | D-ring | syn-dihydroxylation with β-diastereoselectivity. | acs.org |

| C-12 Functionalization | Methylenation followed by hydroboration-oxidation | C-ring | Introduction of a hydroxyl group at C-12, leading to potentially active analogues. | nih.goveurekaselect.com |

Comparative Analysis of Synthetic Methodologies for this compound

Several distinct total syntheses of cephalostatins have been reported, primarily by the research groups of Fuchs, Shair, and others employing 'Red-Ox' strategies. Each approach offers different advantages regarding efficiency, convergency, and scalability.

Efficiency and Atom Economy Considerations

Early syntheses, while groundbreaking, were often linear and lacked atom economy. purdue.edu The Fuchs synthesis, for example, involved the excision of six carbon atoms from the F-ring of hecogenin acetate, followed by their differential reintroduction to form the desired subunits. purdue.edu While successful, this approach is inherently less atom-economical.

In contrast, the 'Red-Ox' strategy was designed specifically to improve atom economy by maintaining the original 27-carbon skeleton of the starting material, hecogenin acetate. purdue.edunih.gov The desired products are generated through a series of reduction and oxidation steps, which only alter the oxidation level and connectivity of the atoms. purdue.edu This approach provides a more facile and efficient route to cephalostatin analogues. nih.gov Gold-catalyzed cycloisomerization reactions have also contributed to efficiency and atom economy by enabling the construction of key heterocyclic systems under mild conditions. mdpi.comsemanticscholar.org

Practicality and Scalability of Synthetic Routes

The extremely low natural supply of cephalostatins necessitates synthetic routes that are both practical and scalable to produce material for clinical evaluation. nih.goveurekaselect.com The Shair synthesis is considered highly convergent but still faced challenges with atom economy in constructing one of the hemispheres. purdue.edu

Significant progress has been made in developing scalable pathways. nih.gov Green desymmetrization methods, starting from symmetrical BSPs, are particularly promising as they allow for the synthesis of gram-scale quantities of advanced precursors. nih.goveurekaselect.com Furthermore, the optimization of key reactions, such as the Schönecker C-H oxidation, has transformed them into operationally simple and scalable procedures that can be performed on a gram scale. nih.gov The ability to scale up these synthetic methods is a primary goal in the field, aiming to make these potent compounds more accessible for biological and clinical investigation. nih.goveurekaselect.com

| Synthetic Strategy | Key Features | Atom Economy | Scalability | Reference |

|---|---|---|---|---|

| Fuchs Synthesis | F-ring excision and reintroduction; statistical coupling of hemispheres. | Lower, due to carbon excision. | Challenging due to linear sequences and statistical product distribution. | purdue.edunih.gov |

| Shair Synthesis | Convergent; features C-H oxidation and gold-catalyzed cyclization. | Moderate; some steps lack atom economy. | Tens of milligrams prepared; key reactions have been optimized. | purdue.eduorganic-chemistry.org |

| 'Red-Ox' Strategy | Maintains the 27-carbon skeleton of the starting steroid (hecogenin acetate). | High, as it relies on redox manipulations rather than bond cleavage/formation. | Designed for efficiency, providing facile access to analogues. | purdue.edunih.gov |

| Green Desymmetrization | Starts with symmetrical BSPs; uses selective transformations. | High, due to convergent and selective approach. | Demonstrated on a gram-scale for prodrug analogues. | nih.goveurekaselect.com |

Iii. Biosynthetic Pathways and Enzymology of Cephalostatin 19

Elucidation of Proposed Biosynthetic Precursors

The intricate structure of Cephalostatin 19 is believed to originate from the dimerization of two distinct and highly oxygenated C27 steroid units. mdpi.com These steroidal halves are then linked by a central pyrazine (B50134) core. nih.govnih.gov The biosynthesis is therefore thought to depend on a pool of modified steroidal precursors.

Detailed synthetic studies aimed at recreating the cephalostatin structure have provided insights into potential biological precursors. It is proposed that the complex steroidal fragments are not built from the ground up via pathways like the polyketide route, but rather are modifications of existing sterols. A key proposed starting material for one of the steroidal halves of the related Cephalostatin 1 is hecogenin (B1673031) acetate (B1210297), a readily available plant steroid. nih.gov This suggests that the organism likely ingests or symbiotically acquires basic sterols and then modifies them extensively through a series of enzymatic reactions to create the necessary building blocks.

The direct precursors for the central pyrazine ring are hypothesized to be two steroidal α-amino ketone molecules. nih.gov According to the widely accepted hypothesis formulated by Pettit, these steroidal units undergo a dimerization and subsequent oxidation to form the aromatic pyrazine bridge. nih.gov Therefore, the primary precursors are considered to be sterols, which are then enzymatically converted into the reactive α-amino ketone intermediates immediately prior to the key dimerization step.

Hypothetical Involvement of Biosynthetic Enzymes

While no specific enzymes from C. gilchristi have been isolated and characterized for cephalostatin biosynthesis, the proposed chemical transformations allow for hypotheses about the types of enzymes that may be involved. The pathway would necessitate a suite of tailoring enzymes capable of performing complex oxidation, rearrangement, and condensation reactions on steroidal scaffolds.

Polyketide Synthase (PKS) Involvement (if applicable)

Based on current biosynthetic proposals, the involvement of Polyketide Synthase (PKS) machinery is not considered applicable. The prevailing hypothesis is that the cephalostatin backbone is derived from the modification of pre-existing steroid skeletons, not the de novo assembly of a polyketide chain. nih.govrsc.org

Nonribosomal Peptide Synthetase (NRPS) Involvement (if applicable)

Direct involvement of Nonribosomal Peptide Synthetase (NRPS) enzymes has not been proposed in the literature for cephalostatin biosynthesis. While NRPSs are known for activating and joining amino acid monomers, the precursors for the pyrazine ring in cephalostatins are large, complex steroidal α-amino ketones, not simple amino acids. nih.gov The dimerization is thought to be a more direct chemical condensation rather than a process mediated by a large NRPS assembly line.

Proposed Mechanisms for Pyrazine Core Assembly

The formation of the central pyrazine ring is a critical step in the biosynthesis of this compound. The leading hypothesis, supported by several biomimetic synthetic routes, involves the coupling of two steroidal α-amino ketone precursors. nih.gov

The proposed mechanism can be broken down into two key stages:

Dimerization/Condensation : Two molecules of the steroidal α-amino ketone precursors condense to form a 2,5-dihydropyrazine intermediate. This likely occurs through the self-coupling of a β-amino alcohol intermediate which is formed from the initial precursor. acs.org This step involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water. acs.org

Aromatization : The resulting dihydropyrazine (B8608421) ring then undergoes oxidation (dehydrogenation) to form the stable, aromatic pyrazine ring that characterizes the entire cephalostatin and ritterazine family. nih.govacs.org

Biomimetic syntheses have successfully replicated this core transformation, providing strong support for the proposed pathway. For instance, synthetic strategies have demonstrated that an α-azidoketone (a precursor to the α-amino ketone) on one steroid can be coupled with an α-aminomethoxime on another steroid to generate the unsymmetrical pyrazine core found in compounds like Cephalostatin 7. nih.gov Another successful biomimetic approach involved treating a mixture of two different steroidal α-aminoenones with a reducing agent to generate the α-aminoketones in situ, which then spontaneously dimerized and oxidized to form a mixture of symmetrical and unsymmetrical pyrazine products. nih.gov These synthetic precedents lend significant credibility to the proposed mechanism for the assembly of the pyrazine core in the natural biosynthetic pathway.

Iv. Structure Activity Relationship Sar Studies of Cephalostatin 19 and Analogues

Design and Synthesis of Cephalostatin 19 Analogues and Derivatives

The creation of cephalostatin analogues is a complex synthetic challenge that has been approached through various strategies, from targeted modifications of specific functional groups to the generation of large compound libraries.

Synthetic efforts have focused on altering specific regions of the two steroidal hemispheres to probe their importance. innoscience.ru The northern hemisphere, in particular, has been identified as key to biological activity. purdue.edu

A-Ring: Modifications in the A-ring have been shown to influence activity. Additional hydroxyl or methoxyl groups at the C-1 position, as seen in the comparison of Cephalostatin 1 with Cephalostatins 18 and 19, tend to slightly decrease the cytotoxic potency. nih.gov Studies on other analogues have indicated that the presence or absence of a hydroxyl group at C-3 can also impact biological activity. frontiersin.org For instance, some research suggests a C-3 methylamino group may confer better cytotoxicity than a C-3 N,N-dimethylamino group. frontiersin.org

D-Ring: The D-ring is highly sensitive to modification. nih.gov The presence of an α,β-unsaturated fragment in this ring has been identified as a potentially key element for activity. frontiersin.org The primary focus of D-ring modification has been on the Δ14,15 double bond. innoscience.ru

C-11: Functionalization at the C-11 position has yielded mixed results. In one study, six analogues with -OH, -OMe, or -OEt groups at C-11 were synthesized. u-szeged.huresearchgate.net Of these, only the two compounds featuring a C-11 methoxy (B1213986) group (CA5) and a C-11 ethoxy group (CA6) exhibited cytotoxic activity against leukemia, breast, and prostate cancer cell lines, while the other four were inactive. u-szeged.huresearchgate.net This highlights the specific electronic and steric requirements for substitution at this position.

C-12: The functionality at the C-12 position is critical. All highly active cephalostatins and related ritterazines possess either a free hydroxyl or a keto group at this position. nih.gov For the cephalostatin series, the most potent compounds feature a 12-keto-12'-ol arrangement. nih.gov The synthesis of many analogues has relied on key reactions to introduce a hydroxyl group at C-12. nih.gov

C-17: A hydroxyl group at the C-17 position is a crucial feature for high activity. doi.org SAR studies show that at least one C-17 hydroxyl group is present in all of the most potent compounds. nih.gov

Table 1: Summary of Structure-Activity Relationships for Cephalostatin Analogues

| Structural Region | Modification | Impact on Biological Activity | Citation(s) |

| A-Ring | Hydroxylation/Methoxylation at C-1 | Slightly decreases activity | nih.gov |

| Modification at C-3 | Influences activity; methylamino may be preferred over dimethylamino | frontiersin.org | |

| B-Ring | Hydroxylation at C-7/C-9 | Little to no significant effect | nih.govfrontiersin.org |

| D-Ring | General modifications | Sensitive region; can lead to inactive compounds | nih.gov |

| C-11 | Hydroxylation/Alkoxylation | Highly specific; -OMe and -OEt groups showed activity, while others did not | u-szeged.huresearchgate.net |

| C-12 | Functionalization | Critical; free hydroxyl or keto group required. 12-keto-12'-ol favored | nih.gov |

| C-17 | Hydroxylation | Essential; at least one -OH group required for high potency | nih.govdoi.org |

Combinatorial chemistry is a powerful methodology that enables the rapid and simultaneous synthesis of a large number of structurally related compounds, known as a library. ijpsr.comslideshare.net This approach contrasts with traditional synthesis, which produces only one molecule at a time. ijpsr.com By systematically combining different sets of chemical "building blocks" under the same reaction conditions, vast libraries can be generated for high-throughput screening to identify compounds with desired biological activity. slideshare.netnih.gov

This technique is particularly valuable for complex natural products like cephalostatins, where the total synthesis is arduous. Strategies such as parallel synthesis, often performed on a solid support, allow for the creation of hundreds or thousands of analogues in a single campaign. slideshare.netnih.gov More recently, computational chemistry has been integrated with combinatorial design. nih.gov By creating "virtual libraries" and screening them in silico, researchers can prioritize the synthesis of subsets of compounds that are most likely to be active, making the drug discovery process more efficient and cost-effective. nih.govosdd.net These methods allow for a more comprehensive exploration of the chemical space around the core cephalostatin structure to optimize activity and identify novel leads. slideshare.net

Structural Modifications at Specific Regions (e.g., A-ring, B-ring, D-ring, C-11, C-12, C-17)

Evaluation of Structural Modifications on Biological Activity (in vitro/cellular)

The biological evaluation of synthesized analogues, typically using panels of human cancer cell lines, provides direct insight into the functional consequences of structural changes.

The spiroketal moieties are a defining feature of the cephalostatins, and their specific stereochemistry and stability are strongly correlated with biological activity. beilstein-journals.org A key finding is that the most potent compounds, including cephalostatins and ritterazines, often feature a thermodynamically less stable spiroketal configuration. purdue.edubeilstein-journals.org

For example, analogues possessing a higher-energy, less stable spiroketal form frequently exhibit superior cytotoxicity compared to their more stable stereoisomers. acs.org This has led to the hypothesis that the spiroketal's instability is mechanistically important. It is proposed that the less stable arrangement facilitates the formation of an oxacarbenium ion, which may function as a key reactive intermediate that alkylates a biological target, leading to cell death. purdue.eduacs.orgnih.gov Therefore, synthetic strategies that can produce these specific, thermodynamically disfavored spiroketal isomers are critical for creating highly active analogues. csic.es

The Δ14,15 double bond in at least one of the steroidal units is another structural feature that is consistently present in the most highly active bis-steroidal pyrazines. nih.govdoi.org Studies have confirmed that this double bond plays a significant and positive role in the molecule's biological activity. frontiersin.orgnih.gov Its presence is considered a key requirement for the exceptional cytotoxic potency of compounds like Cephalostatin 1. doi.org Investigations involving the chemical modification of this bond, such as through hydroboration or chlorination, have been pursued to further probe its role and to create new derivatives. innoscience.runih.gov

The degree and position of hydroxylation and other functional groups across the steroidal framework are critical determinants of activity, contributing to a necessary "polarity match" between the two halves of the molecule. nih.gov

Hydroxylation: As noted previously, hydroxylation at the A-ring (C-1) tends to be slightly detrimental, while B-ring hydroxylation has little impact. nih.gov However, hydroxyl groups at C-12 and C-17 are essential for high activity. nih.gov An overarching principle appears to be that for maximum potency, one steroidal unit must be significantly more polarized (i.e., have a higher degree of hydroxylation) than the other. nih.gov

Functionalization: The nature of the functional groups is also important. At C-12, a keto group is favored over a hydroxyl group in the most active cephalostatins. nih.gov At C-11, small alkoxy groups like methoxy and ethoxy can be accommodated and result in active compounds, whereas a hydroxyl group at the same position leads to inactive analogues. u-szeged.hu This demonstrates that subtle changes in functional groups can lead to dramatic differences in biological effect.

Table 2: Influence of Key Structural Features on Biological Activity

| Structural Feature | Observation | Hypothesized Role/Importance | Citation(s) |

| Spiroketal Moiety | Thermodynamically less stable spiroketals are more active. | The higher energy state may facilitate the formation of a reactive oxacarbenium ion intermediate, crucial for the mechanism of action. | purdue.edubeilstein-journals.orgacs.org |

| Δ14,15 Double Bond | Presence in at least one steroid unit is essential for high activity. | Plays a direct and positive role in cytotoxicity, though the exact mechanism is not fully elucidated. | nih.govfrontiersin.orgdoi.orgnih.gov |

| Overall Hydroxylation | A "polarity match" is needed, with one hemisphere being more highly hydroxylated than the other. | Contributes to the molecule's overall conformation and interaction with its biological target. | nih.gov |

Importance of Δ14,15 Double Bond

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement, or conformation, of the cephalostatin molecule is believed to be a key determinant of its biological activity. csic.es Studies have focused on understanding the preferred shapes the molecule adopts in different environments and how these shapes relate to its ability to interact with biological targets.

The conformation of this compound and its analogues in solution has been extensively investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnsf.gov NMR techniques, such as ¹H and ¹³C NMR, provide detailed information about the connectivity and spatial arrangement of atoms within a molecule in a solution environment, which mimics the physiological state. nih.govmdpi.com

For instance, studies on synthetic analogues of cephalostatin 1 have utilized 1D and 2D NMR experiments to characterize their structures. researchgate.net Analysis of coupling constants and chemical shifts in the NMR spectra allows researchers to deduce the relative orientation of different parts of the steroidal framework and the central pyrazine (B50134) ring. nih.gov In some cases, ¹⁹F NMR has been employed by incorporating fluorine atoms into analogues, offering a sensitive probe to monitor conformational changes and interactions due to the high sensitivity of the ¹⁹F nucleus to its local electronic environment. nsf.govnih.gov These solution-state studies have been instrumental in building a picture of the dynamic nature of these molecules and identifying key conformational features that may be essential for their potent cytotoxicity. researchgate.net

| Technique | Information Gained | Relevance to this compound SAR |

| ¹H and ¹³C NMR | Provides data on atomic connectivity and spatial proximity of protons and carbons. nih.govmdpi.com | Helps determine the overall shape and relative orientation of the two steroidal units and the central pyrazine ring in solution. researchgate.net |

| ¹⁹F NMR | Acts as a sensitive probe for conformational changes and intermolecular interactions. nsf.govnih.gov | Allows for the detection of subtle changes in conformation upon modification of the molecular structure, providing insights into structure-activity relationships. |

| NOE (Nuclear Overhauser Effect) Spectroscopy | Identifies protons that are close to each other in space, regardless of their bond connectivity. | Helps to define the three-dimensional folding of the molecule in solution. |

Complementing experimental techniques, computational conformational analysis has become an indispensable tool for exploring the vast conformational landscape of complex molecules like this compound. slideshare.netifes.edu.br These methods use molecular mechanics or quantum mechanics calculations to predict the relative energies of different conformations, thereby identifying the most stable or low-energy shapes the molecule is likely to adopt. yu.edu.jonih.gov

Systematic search methods and model-building approaches are employed to generate a multitude of possible conformations. slideshare.net For example, a study on the side chain of the northern unit of cephalostatins used MM2 force field calculations to determine the relative stability of different stereoisomers, finding a good correlation with experimental observations. csic.es Such computational studies can help rationalize why certain structural modifications lead to a decrease or increase in biological activity by predicting how these changes affect the molecule's preferred conformation. csic.es By understanding the energetic favorability of different conformations, researchers can hypothesize which shapes are responsible for the potent bioactivity of this compound. ifes.edu.br

| Computational Method | Approach | Application to this compound |

| Molecular Mechanics (MM) | Uses classical physics to calculate the energy of a molecule based on bond lengths, angles, and torsions. openreview.net | Efficiently explores a wide range of conformations to identify low-energy structures. csic.es |

| Quantum Mechanics (QM) | Uses the principles of quantum physics to provide a more accurate description of electronic structure and energy. slideshare.net | Refines the energies of conformations identified by MM methods and provides insights into electronic properties that may be crucial for activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Provides insights into the dynamic behavior and conformational flexibility of this compound in a simulated biological environment. |

Solution-State Conformation Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net For this compound analogues, QSAR studies are employed to predict the cytotoxic potency of new, unsynthesized compounds, thereby guiding the design of more effective anticancer agents. nih.govnih.gov

The process involves generating a set of molecular descriptors for each analogue. These descriptors are numerical values that encode various physicochemical properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity. researchgate.net Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally measured biological activities (e.g., IC₅₀ values). nih.govcresset-group.com

A successfully validated QSAR model can be a powerful predictive tool. cresset-group.com It can help to:

Identify the key molecular features that are most important for the cytotoxicity of cephalostatin analogues.

Prioritize the synthesis of new analogues that are predicted to have high activity.

Avoid the synthesis of compounds that are predicted to be inactive, thus saving time and resources.

For example, a QSAR model might reveal that a specific distribution of electrostatic potential around the molecule is critical for its activity. This information can then be used to design new analogues with an optimized electrostatic profile. While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied in the broader context of drug discovery for similar complex natural products. nih.govresearchgate.net

| Descriptor Type | Examples | Relevance to this compound Analogues |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule, which can be crucial for target interaction. |

| Steric | Molecular volume, surface area, shape indices | Quantifies the size and shape of the molecule, which influences how well it fits into a biological target. |

| Hydrophobic | LogP, molar refractivity | Measures the water-fearing or water-loving nature of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in a target. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular graph, providing a simplified representation of its structure. |

V. Molecular and Cellular Mechanisms of Action of Cephalostatin 19

Identification of Molecular Targets of Cephalostatin 19

The identification of direct molecular binders for cephalostatins was a significant challenge for many years, though recent breakthroughs have shed light on key protein interactions.

Key protein targets have been identified that interact with and are modulated by cephalostatins, primarily through studies with Cephalostatin 1 and structurally related natural products.

Oxysterol Binding Proteins (OSBP): A pivotal discovery identified Oxysterol-binding protein (OSBP) and its close paralog, OSBP-related protein 4L (ORP4L), as cellular targets for Cephalostatin 1. harvard.eduacs.org This finding was based on the observation that Cephalostatin 1 and other structurally diverse natural products, such as OSW-1 and ritterazine B, share a unique pattern of cancer cell line sensitivity. harvard.edu These compounds have been collectively termed "ORPphilins." harvard.edu Treatment of cancer cells with Cephalostatin 1 induces a significant, time-dependent reduction in the cellular levels of the OSBP protein. harvard.edu OSBP and the broader ORP family are involved in lipid metabolism, non-vesicular sterol transport, and cellular signaling. harvard.eduacs.orgmdpi.com OSBP is known to localize at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, where it facilitates the transport of cholesterol and phosphatidylinositol-4-phosphate. acs.orgmdpi.com

Bcl-2 Family Proteins: The anti-apoptotic proteins of the Bcl-2 family have also been implicated as targets. Research indicates that Cephalostatin 1 can inactivate the anti-apoptotic protein Bcl-2. nih.gov Further supporting this interaction, the overexpression of a related protein, Bcl-xL, was found to delay the onset of Cephalostatin 1-induced apoptosis and the associated release of Smac/DIABLO from the mitochondria. nih.gov This suggests that cephalostatins interfere with the protective functions of these anti-apoptotic proteins.

Table 1: Identified Protein Binding Partners for Cephalostatin 1

| Target Protein | Family | Implicated Function | Effect of Cephalostatin 1 Interaction |

|---|---|---|---|

| OSBP | Oxysterol-Binding Protein | Lipid/sterol transport, cellular signaling harvard.eduacs.org | Binding and subsequent reduction of protein levels harvard.edu |

| ORP4L | Oxysterol-Binding Protein | Proliferation and cell survival nih.gov | Identified as a cellular target harvard.eduacs.org |

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Inhibition of apoptosis | Inactivation of protective function nih.gov |

| Bcl-xL | Bcl-2 Family (Anti-apoptotic) | Inhibition of apoptosis | Overexpression delays Cephalostatin 1-induced apoptosis nih.gov |

For a considerable period, the molecular targets of cephalostatins remained elusive. nih.gov The unique "fingerprint" of activity in the NCI 60-tumor panel did not correlate with any known anticancer agents, strongly indicating a novel mechanism of action. nih.govmdpi.com Early studies ruled out common targets, showing that Cephalostatin 1 did not inhibit topoisomerases, act as an antimicrotuble agent, or inhibit protein kinase C. nih.gov While the identification of OSBP/ORP4L was a major breakthrough, the complete cascade of events initiated by this binding and how it leads to the unique downstream apoptotic pathway continues to be an area of active investigation. nih.govcaltech.edu

Protein Binding Studies (e.g., Bcl-2, Oxysterol Binding Proteins)

Elucidation of Downstream Signaling Pathways Modulated by this compound

Cephalostatin 1 and its analogues trigger cell death through a highly unusual and distinct apoptotic signaling cascade that circumvents several key steps of classical apoptosis. acs.orgdatapdf.comu-szeged.hunih.gov This pathway is initiated independently of death receptors and is characterized by a unique sequence of events originating from the endoplasmic reticulum and mitochondria. nih.govmdpi.com

The mode of cell death induced by cephalostatins is a form of atypical apoptosis that is dependent on caspases but independent of the classical apoptosome formation. nih.govdatapdf.comnih.gov This unique mechanism may allow these compounds to overcome certain forms of drug resistance in cancer cells. nih.govnih.gov

A central feature of the cephalostatin mechanism is the potent induction of an ER stress response. nih.govdoi.orgcapes.gov.br This response is a defining characteristic of the pathway and a critical upstream event.

Induction of ER Stress Markers: Treatment with Cephalostatin 1 initiates a rapid ER stress response, marked by the phosphorylation of the eukaryotic initiation factor-2α (eIF-2α) and the upregulation of the ER chaperone protein GRP78 (immunoglobulin heavy chain-binding protein) and the transcription factor CHOP (C/EBP homologous protein). rsc.orgcapes.gov.brrsc.org

Caspase-4 Activation: Crucially, this ER stress leads to the activation of caspase-4, an initiator caspase specifically associated with the ER stress pathway. nih.govdoi.orgcapes.gov.brspandidos-publications.com The activation of caspase-4 is an essential requirement for cephalostatin-induced apoptosis and has been shown to occur upstream of caspase-9 activation. acs.orgrsc.orgdatapdf.comdoi.orgcapes.gov.br Genetic and biochemical inhibition of caspase-4 blocks the cell death program initiated by these compounds. doi.orgcapes.gov.br

Table 2: Key Markers of ER Stress Induced by Cephalostatin 1

| Marker | Type | Role in ER Stress Pathway |

|---|---|---|

| p-eIF-2α | Phosphorylated Protein | Attenuates protein synthesis doi.org |

| GRP78/BiP | Chaperone Protein | Assists in protein folding; expression is increased during ER stress rsc.orgcapes.gov.br |

| CHOP/GADD153 | Transcription Factor | Pro-apoptotic factor induced by severe ER stress rsc.orgcapes.gov.br |

| Activated Caspase-4 | Initiator Caspase | Key initiator of ER stress-mediated apoptosis doi.orgcapes.gov.brspandidos-publications.com |

The most distinctive feature of the cephalostatin-induced apoptotic pathway occurs at the level of the mitochondria, involving a highly selective release of pro-apoptotic factors. nih.govdatapdf.com

Selective Mitochondrial Protein Release: While Cephalostatin 1 causes a dissipation of the mitochondrial membrane potential, it does not trigger the release of cytochrome c or Apoptosis-Inducing Factor (AIF), which are hallmarks of the classical intrinsic apoptotic pathway. nih.govdatapdf.com Instead, it selectively causes the mitochondrial release of Smac/DIABLO (Second mitochondria-derived activator of caspases/direct inhibitor of apoptosis-binding protein with low pI). nih.govnih.govdatapdf.commdpi.com This selective release has been observed with multiple cephalostatins. datapdf.com

Apoptosome-Independent Caspase-9 Activation: In classical apoptosis, released cytochrome c binds to Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. mdpi.com Since Cephalostatin 1 does not cause cytochrome c release, it activates caspase-9 through an apoptosome-independent mechanism. acs.orgnih.govdatapdf.comcapes.gov.br This non-classical activation of caspase-9 is dependent on the upstream activation of ER-stress-associated caspase-4 and is critically facilitated by the released Smac/DIABLO, which functions to inhibit the family of IAP (Inhibitor of Apoptosis) proteins that would otherwise suppress caspase activity. acs.orgdatapdf.commdpi.comnih.gov

Table 3: Comparison of Apoptotic Pathways

| Feature | Classical Intrinsic Apoptosis | Atypical Apoptosis by Cephalostatin 1 |

|---|---|---|

| Primary Initiator | DNA damage, growth factor withdrawal | ER Stress, OSBP binding harvard.educapes.gov.br |

| Cytochrome c Release | Yes mdpi.com | No acs.orgnih.govdatapdf.com |

| Smac/DIABLO Release | Yes mdpi.com | Yes (Selective) nih.govnih.govdatapdf.com |

| Apoptosome Formation | Yes (Cytochrome c, Apaf-1, Caspase-9) datapdf.commdpi.com | No acs.orgdatapdf.comcapes.gov.br |

| Initiator Caspase(s) | Caspase-9 (via apoptosome) | Caspase-4 (ER stress), Caspase-9 (downstream of Caspase-4) acs.orgdatapdf.comcapes.gov.br |

Atypical Apoptotic Pathway Induction

Apoptosome-Independent Caspase-9 Activation

This compound, much like its well-studied analogue Cephalostatin 1, induces apoptosis through a unique pathway that bypasses the conventional apoptosome-mediated activation of caspase-9. nih.gov Research has shown that treatment with cephalostatin 1 does not cause the release of cytochrome c from the mitochondria, a critical step for the assembly of the apoptosome. datapdf.com Furthermore, immunoprecipitation experiments have confirmed the absence of an interaction between Apaf-1 and caspase-9 following exposure to cephalostatin 1, definitively indicating that caspase-9 activation occurs independently of the apoptosome complex. datapdf.com

This unconventional activation is linked to endoplasmic reticulum (ER) stress. nih.govuni.lu The induction of ER stress by cephalostatin 1 leads to the activation of caspase-4. nih.govuni.lu This suggests a signaling cascade where ER stress triggers caspase-4, which in turn is proposed to activate caspase-9 without the need for apoptosome formation. datapdf.com The process also involves the selective release of Smac/DIABLO from the mitochondria, which is crucial for caspase-9 activation. nih.gov Studies using gene silencing have demonstrated the critical role of Smac in this pathway. nih.gov While caspase-2 is also activated, it appears to function as an initiator caspase and is not directly involved in the activation of caspase-9. nih.gov

PIDDosome Formation

A key event in the apoptotic signaling cascade initiated by cephalostatin 1, and by extension its analogues like this compound, is the formation of the PIDDosome. nih.gov This protein complex consists of the p53-induced protein with a death domain (PIDD), the RIP-associated ICH-1/CED-3-homologous protein with a death domain (RAIDD), and caspase-2. nih.gov Immunoprecipitation experiments have identified cephalostatin 1 as a compound that induces the assembly of this complex. nih.gov The formation of the PIDDosome is a critical step in the activation of caspase-2, which acts as an initiator caspase in this apoptotic pathway. nih.gov It is noteworthy that while the PIDDosome is a known platform for caspase-2 activation, cephalostatin-induced formation of this complex represents a distinct mechanism separate from other triggers like DNA damage. researchgate.net

JNK Activation and Bcl-2 Hyperphosphorylation

Cephalostatin 1 has been shown to inactivate the anti-apoptotic protein Bcl-2 through hyperphosphorylation. nih.gov This inactivation is a key component of its pro-apoptotic activity. The phosphorylation occurs specifically on Thr69 and Ser87 residues of the Bcl-2 protein. nih.gov

The kinase responsible for this Bcl-2 hyperphosphorylation is the c-Jun NH2-terminal kinase (JNK). nih.gov Studies have demonstrated that cephalostatin 1 treatment leads to the activation of JNK1 and JNK2. The crucial role of JNK in this process was confirmed by the use of a specific JNK inhibitor, SP600125, which reduced the hyperphosphorylation of Bcl-2. nih.gov Importantly, the activation of JNK by cephalostatin 1 is not a secondary effect of DNA damage or M-phase cell cycle arrest, common triggers for JNK activation. nih.gov This suggests a novel mechanism by which cephalostatin 1 induces JNK activation and subsequent Bcl-2 inactivation.

Cell Cycle Arrest Mechanisms

The cellular response to agents like cephalostatins often involves alterations in cell cycle progression. While cephalostatin 1 itself does not induce an M-phase arrest, its broader family and other cytotoxic natural products often exert their effects through cell cycle arrest at various checkpoints, such as the G1/S or G2/M transitions. nih.govmdpi.com This arrest prevents damaged cells from proliferating and can lead to apoptosis. The mechanisms are often complex, involving the regulation of cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov For instance, DNA damage can trigger p53-dependent pathways that lead to the upregulation of CDK inhibitors like p21, resulting in cell cycle arrest. mdpi.comnih.gov While the specific mechanisms for this compound are not detailed, the characteristic cytotoxicity profile shared among cephalostatins suggests an interference with cell cycle progression is a likely component of its mechanism of action. uni-muenchen.decdnsciencepub.com

Cellular Effects of this compound in Preclinical Models (in vitro/cell line based)

Cytotoxicity and Growth Inhibition Profiles Across Cancer Cell Line Panels (e.g., NCI-60)

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. acs.org In the U.S. National Cancer Institute's (NCI) 60 human cancer cell line panel, this compound exhibited a mean panel GI50 (50% growth inhibition) of approximately 10⁻⁹ M. acs.org This level of potency is comparable to other highly active members of the cephalostatin family. nih.govacs.org

The cephalostatins as a group, including this compound, display a unique and consistent pattern of differential cytotoxicity across the NCI-60 cell line panel. uni-muenchen.decdnsciencepub.com This distinct "fingerprint" of activity suggests a novel mechanism of action that differs from other known anticancer agents. nih.govuni-muenchen.de The pattern of sensitivity and resistance across the 60 cell lines is a key characteristic used to compare and classify compounds, and the unique profile of the cephalostatins has been a significant driver of research into their mechanism of action. wur.nl

Below is an interactive table summarizing the cytotoxicity data for this compound and related compounds.

| Compound | Cell Line Panel | Mean GI50 | Reference |

| This compound | NCI-60 | ~10⁻⁹ M | acs.org |

| Cephalostatin 18 | NCI-60 | ~10⁻⁹ M | acs.org |

| Cephalostatin 1 | NCI-60 | ~1 nM | |

| Cephalostatin 14 | NCI-60 | 100 nM | cdnsciencepub.com |

| Cephalostatin 15 | NCI-60 | 68 nM | cdnsciencepub.com |

| Cephalostatin 1 | Murine P-388 Leukemia | ED50 ~10⁻³ µg/mL | acs.org |

| Cephalostatin 18 | Murine P-388 Leukemia | ED50 ~10⁻³ µg/mL | acs.org |

| This compound | Murine P-388 Leukemia | ED50 ~10⁻³ µg/mL | acs.org |

| Cephalostatin 14 | Murine P-388 Leukemia | ED50 4.1 x 10⁻³ µg/mL | cdnsciencepub.com |

| Cephalostatin 15 | Murine P-388 Leukemia | ED50 2.5 x 10⁻³ µg/mL | cdnsciencepub.com |

Induction of Reactive Oxygen Species (ROS)

The role of this compound in inducing reactive oxygen species (ROS) as a primary mechanism of its cytotoxic action is not extensively documented in comparison to its other apoptotic effects. While many chemotherapeutic agents are known to kill cancer cells by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death, the primary mechanism of this compound appears to be more directly linked to the initiation of the apoptotic cascade through other pathways.

Research has focused more on its ability to trigger apoptosis even in cellular systems that are resistant to conventional stimuli, suggesting a mechanism that may bypass the classical ROS-mediated pathways. Studies on the broader family of cephalostatins indicate that their potent activity is often associated with the induction of apoptosis through mitochondrial-independent pathways, which may not necessarily involve a significant increase in ROS as the initial trigger. Therefore, while minor fluctuations in cellular redox state might occur as a downstream consequence of the apoptotic process initiated by this compound, the induction of ROS is not considered its principal mechanism of action based on current scientific literature.

Modulation of Gene Expression Profiles

The potent biological activity of this compound is associated with its ability to modulate the expression of genes centrally involved in the regulation of apoptosis. Its effects are particularly noted in cancer cells that have developed resistance to other chemotherapeutic agents. This compound has been shown to influence the expression of key proteins that control the cell death machinery.

In Jurkat cells, a human T-lymphocyte cell line, that are resistant to apoptosis induced by Fas stimulation or the chemotherapeutic drug etoposide, this compound remains a potent inducer of cell death. This activity is linked to its ability to downregulate the expression of anti-apoptotic proteins. A key finding is the significant reduction in the levels of XIAP (X-linked inhibitor of apoptosis protein), a potent endogenous inhibitor of caspases. By decreasing the cellular concentration of XIAP, this compound effectively lowers the threshold for apoptosis activation, allowing the cell death program to proceed.

Furthermore, while not directly altering the expression levels of all Bcl-2 family proteins, the compound's action ensures that the pro-apoptotic signals can overcome the protective effects of anti-apoptotic members like Bcl-2 and Bcl-xL. This modulation of the genetic landscape, specifically targeting key inhibitors of apoptosis, is a critical aspect of its mechanism of action, enabling it to be effective in otherwise resistant cancer cell populations.

Drug Resistance Mechanisms to this compound in Cellular Models

The efficacy of this compound in multidrug-resistant (MDR) cancer cell lines is a significant area of research. Unlike many conventional anticancer drugs, the activity of this compound does not appear to be significantly diminished by the overexpression of P-glycoprotein (P-gp), a major efflux pump responsible for MDR. This suggests that this compound is not a major substrate for this transporter, allowing it to accumulate within resistant cells and exert its cytotoxic effects.

However, resistance to this compound itself can be developed. Studies have utilized CEM human leukemia cells to select for a resistant subline, designated CEM/C19. Analysis of this resistant line revealed that its resistance was not due to the common P-gp-mediated efflux mechanism. Instead, the resistance phenotype in CEM/C19 cells was found to be highly specific to this compound and its close analogue, Cephalostatin 1. These cells did not show cross-resistance to a wide array of other cytotoxic agents, including taxol, vinblastine, doxorubicin, and etoposide, further confirming a unique mechanism of resistance. This specificity points towards alterations in the direct molecular target of this compound or in the specific apoptotic pathway it triggers, rather than a general drug resistance mechanism.

Overcoming Chemoresistance via Atypical Apoptosis Pathways

A hallmark of this compound's mechanism is its ability to induce apoptosis in cancer cells that are resistant to standard apoptotic triggers. This is achieved by activating an atypical, or non-classical, apoptotic pathway. In Jurkat cells deficient in key apoptotic signaling molecules like FADD/MORT1 or caspase-8, which are essential for the death receptor pathway, this compound retains its full apoptotic potential. Similarly, it effectively kills Jurkat cells that overexpress Bcl-2, a protein that confers resistance to many chemotherapeutic drugs by blocking the mitochondrial pathway of apoptosis.

This suggests that this compound initiates a cell death cascade that bypasses both the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways at their upper levels. The process does not involve the typical mitochondrial events such as the release of cytochrome c into the cytosol. Despite bypassing these classical initiation points, the pathway activated by this compound ultimately converges on the activation of effector caspases, such as caspase-3, leading to the characteristic biochemical and morphological features of apoptosis. This unique ability to trigger a caspase-dependent, yet mitochondrial-independent, apoptotic program allows this compound to overcome common forms of chemoresistance.

Vi. Preclinical Biological Investigations of Cephalostatin 19 Non Human Focus

In Vitro Efficacy Studies of Cephalostatin 19 in Diverse Cell Lines

Cancer Cell Line Panels (e.g., NCI-60)

This compound, a steroidal alkaloid isolated from the marine worm Cephalodiscus gilchristi, has demonstrated potent cytotoxic activity against various human cancer cell lines. nih.gov Investigations utilizing the U.S. National Cancer Institute's (NCI) 60-cell line panel revealed that this compound exhibits a mean panel GI50 (the concentration required to inhibit the growth of 50% of the cells) of approximately 10⁻⁹ M. nih.gov This indicates significant growth-inhibiting capabilities across a broad spectrum of cancer types.

The unique cytotoxicity profile of the cephalostatin family, including this compound, does not show significant correlation with other standard anticancer agents in the NCI database, suggesting a novel mechanism of action. uni-muenchen.de All 19 characterized cephalostatins share this distinct "fingerprint" of activity in the NCI-60 screen, although their potencies can vary. uni-muenchen.de While Cephalostatin 1 is often cited as the most potent, this compound also shows strong activity. nih.govuni-muenchen.de The NCI-60 panel includes cell lines from various cancer types such as leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. cancer.gov The consistent and potent activity of cephalostatins across these diverse cell lines underscores their potential as broad-spectrum anticancer agents. uni-muenchen.de

Table 1: Activity of this compound in Human Cancer Cell Lines This is an interactive table, you can sort and filter the data.

| Compound | Cell Line Panel | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| This compound | NCI-60 Human Cancer Cell Line Panel | Mean Panel GI50 | ~10⁻⁹ M | nih.gov |

| This compound | Murine P-388 Lymphocytic Leukemia | ED50 | ~10⁻³ µg/mL | nih.gov |

| This compound | Mini panel of human cancer cell lines | GI50 | <10⁻³ µg/mL | nih.gov |

Differential Cytotoxicity and Selectivity for Cancer Cells

A significant aspect of the preclinical investigation of this compound and its analogs is their differential cytotoxicity, demonstrating a higher potency against cancer cells compared to normal, non-cancerous cells. doi.orgu-szeged.hu Studies on cephalostatin analogues have shown that while they are cytotoxic to a range of human cancer cell lines at concentrations of approximately 1 µM or less, they exhibit significantly lower toxicity to normal human cells. doi.org For instance, some analogues at a concentration of 10 µM killed less than 14% of normal human cells, suggesting a cancer-specific cytotoxic effect. doi.org This selectivity is a crucial attribute for a potential therapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects.

The pattern of differential cytotoxicity of cephalostatins is shared with other natural products like schweinfurthins and OSW-1, even though their chemical structures are quite different. nih.govwur.nl This suggests that these compounds might share a common mechanism or act on a similar pathway that is more critical for the survival of cancer cells than normal cells. wur.nl The selectivity of cephalostatins has been observed to be particularly pronounced in CNS, leukemia, and renal cancer cell lines, while ovarian cancer cell lines have shown relative resistance. nih.gov This differential response provides valuable insights into the potential mechanisms of action and the cancer types that might be most susceptible to treatment with this compound.

In Vivo Efficacy Studies of this compound in Animal Models

Xenograft Models of Disease (e.g., Murine Leukemia, Melanoma, Sarcoma, Human Mammary Carcinoma)

While specific in vivo efficacy data for this compound is limited in the reviewed literature, extensive testing on its close and highly potent analogue, Cephalostatin 1, provides strong indicative evidence. Cephalostatin 1 has demonstrated significant in vivo efficacy in several xenograft models, where human tumor cells are implanted into immunocompromised mice. uni-muenchen.denih.gov These models include murine leukemia, melanoma, and sarcoma. uni-muenchen.denih.gov Furthermore, it has shown inhibitory effects in a human mammary carcinoma model, highlighting its potential against solid tumors. uni-muenchen.de The successful use of xenograft models is a critical step in preclinical drug development, bridging the gap between in vitro cell culture experiments and clinical trials in humans. pharmaron.comresearchgate.net

The activity of cephalostatins in these animal models, particularly against aggressive cancers like melanoma and leukemia, underscores their potent antineoplastic properties. uni-muenchen.denih.gov The ability to inhibit tumor growth in vivo suggests that the compound can reach the tumor tissue in sufficient concentrations to exert its cytotoxic effects and is not immediately metabolized or cleared from the body.

Target Engagement Studies in Animal Models

Information specifically detailing in vivo target engagement studies for this compound is not extensively available in the public domain. However, the broader family of cephalostatins is known to induce apoptosis through the endoplasmic reticulum (ER) stress pathway. nih.govvliz.be This involves the activation of specific signaling cascades within the cell that lead to programmed cell death. uni-muenchen.de

Fluorescently-tagged cephalostatin analogues have been developed to serve as probes to monitor their cellular location. purdue.edu These studies indicate that the natural product family is rapidly taken up by tumor cells and localizes within the ER and the nuclear-ER interface. researchgate.net Such studies are crucial for confirming that the drug interacts with its intended molecular target within a living organism. Positron Emission Tomography (PET) imaging is a powerful technique that can be used to study the absorption, distribution, metabolism, and excretion (ADME) profile and target engagement of drug candidates in preclinical animal models. eatris.eu While not specifically reported for this compound, this methodology represents a key approach for future in vivo target engagement studies.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models (e.g., murine)

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in preclinical models are not widely published. PK studies focus on what the body does to the drug, including its absorption, distribution, metabolism, and excretion. youtube.com PD studies, conversely, examine what the drug does to the body, measuring the biological effects of the drug over time. youtube.com

Understanding the PK/PD relationship is vital for predicting an effective dosage regimen in humans. mdpi.comascpt.org Preclinical PK/PD analysis investigates the dose-response relationship by correlating the drug's exposure (PK) with its biological effect (PD). youtube.com For a compound like this compound, this would involve measuring its concentration in the plasma or target tissues of a murine model over time and correlating this with a biomarker of its antitumor activity, such as the induction of apoptosis in tumor cells. nih.govmedrxiv.org While specific studies on this compound are not available, the general principles of PK/PD modeling would be applied to determine its therapeutic potential. youtube.commdpi.com

Vii. Advanced Analytical and Methodological Approaches for Cephalostatin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Solid-State NMR for Conformational Insights

While solution-state NMR is a powerful tool for structure elucidation, solid-state NMR (ssNMR) spectroscopy offers unique advantages for gaining conformational insights into complex molecules like Cephalostatin 19 in their solid, crystalline, or amorphous states. This technique is particularly valuable for studying molecules that are sparingly soluble or exist in different polymorphic forms, which can exhibit distinct biological activities. nih.gov

Solid-state ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy has been effectively applied to analyze the conformations of various steroidal compounds. nih.govresearchgate.net For instance, studies on steroids like dehydroepiandrosterone (B1670201) (DHEA) and spironolactone (B1682167) have shown that these molecules can adopt multiple conformations in their powdered form, as indicated by the splitting of ¹³C NMR signals. nih.gov In a lipid environment, however, these steroids may adopt a more specific conformation. nih.gov This is highly relevant for this compound, as its interaction with cell membranes is a critical aspect of its biological activity.

The table below illustrates the potential application of solid-state NMR in analyzing steroidal conformations, which can be extrapolated to research on this compound.

| Steroid Compound | NMR Technique | Key Findings | Reference |

| Dehydroepiandrosterone (DHEA) | ¹³C CP/MAS | Multiple conformations in powder form, specific conformation in a lipid environment. | nih.gov |